molecular formula C8H10N2O4 B14660350 Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate CAS No. 37387-73-8

Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B14660350
CAS No.: 37387-73-8
M. Wt: 198.18 g/mol
InChI Key: LCJRTFMRGXYRAF-UHFFFAOYSA-N
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Description

Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another common method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Properties

CAS No.

37387-73-8

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C8H10N2O4/c1-4-5(7(11)13-2)6(10-9-4)8(12)14-3/h1-3H3,(H,9,10)

InChI Key

LCJRTFMRGXYRAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)C(=O)OC

Origin of Product

United States

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